molecular formula C12H24N2O6 B13831814 6-Amino-N-beta-D-galactopyranosyl hexanamide

6-Amino-N-beta-D-galactopyranosyl hexanamide

Katalognummer: B13831814
Molekulargewicht: 292.33 g/mol
InChI-Schlüssel: FJNVLTLMGXYGGP-NBIDRCSRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-N-beta-D-galactopyranosyl hexanamide typically involves the reaction of a galactopyranosyl derivative with an aminohexanoic acid derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-N-beta-D-galactopyranosyl hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted galactopyranosyl compounds .

Wissenschaftliche Forschungsanwendungen

6-Amino-N-beta-D-galactopyranosyl hexanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Amino-N-beta-D-galactopyranosyl hexanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The galactopyranosyl moiety plays a crucial role in these interactions, facilitating binding to carbohydrate-recognizing proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Amino-N-beta-D-galactopyranosyl hexanamide is unique due to its specific structure, which includes both an amino group and a galactopyranosyl moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .

Eigenschaften

Molekularformel

C12H24N2O6

Molekulargewicht

292.33 g/mol

IUPAC-Name

6-amino-N-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide

InChI

InChI=1S/C12H24N2O6/c13-5-3-1-2-4-8(16)14-12-11(19)10(18)9(17)7(6-15)20-12/h7,9-12,15,17-19H,1-6,13H2,(H,14,16)/t7-,9+,10+,11-,12-/m1/s1

InChI-Schlüssel

FJNVLTLMGXYGGP-NBIDRCSRSA-N

Isomerische SMILES

C(CCC(=O)N[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)CCN

Kanonische SMILES

C(CCC(=O)NC1C(C(C(C(O1)CO)O)O)O)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.